(+)-BAY-7081

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

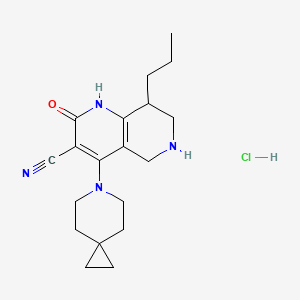

分子式 |

C19H27ClN4O |

|---|---|

分子量 |

362.9 g/mol |

IUPAC 名称 |

4-(6-azaspiro[2.5]octan-6-yl)-2-oxo-8-propyl-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carbonitrile;hydrochloride |

InChI |

InChI=1S/C19H26N4O.ClH/c1-2-3-13-11-21-12-15-16(13)22-18(24)14(10-20)17(15)23-8-6-19(4-5-19)7-9-23;/h13,21H,2-9,11-12H2,1H3,(H,22,24);1H |

InChI 键 |

RVOZYMPVGIVNJX-UHFFFAOYSA-N |

规范 SMILES |

CCCC1CNCC2=C1NC(=O)C(=C2N3CCC4(CC4)CC3)C#N.Cl |

产品来源 |

United States |

Foundational & Exploratory

(+)-BAY-7081 mechanism of action in cardiac hypertrophy

An In-depth Technical Guide on the Mechanism of Action of BAY 11-7082 in Cardiac Hypertrophy

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload that can progress to heart failure. The nuclear factor-kappa B (NF-κB) signaling pathway is a critical mediator of the inflammatory and hypertrophic responses in the heart. This technical guide delineates the mechanism of action of BAY 11-7082, a pharmacological inhibitor of IκB kinase (IKK), in the context of cardiac hypertrophy. By inhibiting IKK, BAY 11-7082 prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα), thereby sequestering the NF-κB p65/p50 heterodimer in the cytoplasm and preventing its nuclear translocation and transcriptional activity. This guide provides a comprehensive overview of the signaling pathway, quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to Cardiac Hypertrophy and the NF-κB Signaling Pathway

Cardiac hypertrophy is characterized by an increase in cardiomyocyte size and the re-expression of a fetal gene program in response to various stimuli, including pressure overload, neurohormonal activation, and inflammatory cytokines.[1][2] While initially a compensatory mechanism to reduce wall stress, sustained hypertrophy often leads to maladaptive remodeling, cardiac dysfunction, and eventually heart failure.[3]

The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immunity, cell survival, and proliferation.[3][4] In the canonical NF-κB pathway, the p65/p50 heterodimer is held inactive in the cytoplasm by its inhibitor, IκBα. Upon stimulation by various hypertrophic signals, the IκB kinase (IKK) complex, consisting of IKKα, IKKβ, and the regulatory subunit NEMO/IKKγ, is activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p65/p50 heterodimer, allowing its translocation to the nucleus where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[2][4]

BAY 11-7082: A Potent IKK Inhibitor

BAY 11-7082 is a widely used pharmacological tool to investigate the role of the NF-κB pathway in various physiological and pathological processes. It acts as an irreversible inhibitor of IKK, thereby preventing the phosphorylation of IκBα.[5] This action effectively blocks the activation of NF-κB and the subsequent transcription of its target genes, which are implicated in the hypertrophic response.

Mechanism of Action of BAY 11-7082 in Cardiac Hypertrophy

The primary mechanism by which BAY 11-7082 ameliorates cardiac hypertrophy is through the inhibition of the IKK/NF-κB signaling pathway. By preventing the phosphorylation of IκBα, BAY 11-7082 stabilizes the IκBα-NF-κB complex in the cytoplasm, thus inhibiting the nuclear translocation of the active p65/p50 heterodimer. This leads to the downregulation of NF-κB target genes that promote cardiomyocyte growth, inflammation, and fibrosis.

dot

Figure 1: Mechanism of action of BAY 11-7082 in inhibiting cardiac hypertrophy.

Quantitative Data on the Effects of BAY 11-7082

The efficacy of BAY 11-7082 in mitigating cardiac hypertrophy has been demonstrated in various preclinical models. The following tables summarize key quantitative findings.

Table 1: In Vivo Effects of BAY 11-7082 in a Transverse Aortic Constriction (TAC) Mouse Model

| Parameter | Control (Sham) | TAC + Vehicle | TAC + BAY 11-7082 | Reference |

| Heart Weight/Body Weight (mg/g) | 3.8 ± 0.2 | 6.2 ± 0.4 | 4.5 ± 0.3 | [6] |

| Left Ventricular Posterior Wall Thickness (mm) | 0.8 ± 0.05 | 1.2 ± 0.1 | 0.9 ± 0.07 | [6] |

| Fetal Gene Expression (ANP, fold change) | 1.0 | 8.5 ± 1.2 | 3.2 ± 0.8 | [6] |

| Fetal Gene Expression (BNP, fold change) | 1.0 | 12.1 ± 2.5 | 4.8 ± 1.5 | [6] |

Table 2: In Vitro Effects of BAY 11-7082 on Phenylephrine (PE)-Induced Cardiomyocyte Hypertrophy

| Parameter | Control | PE (50 µM) | PE (50 µM) + BAY 11-7082 (10 µM) | Reference |

| Cardiomyocyte Surface Area (µm²) | 1500 ± 120 | 2800 ± 250 | 1700 ± 150 | [7][8] |

| Protein Synthesis ([³H]-Leucine incorporation, cpm/µg protein) | 150 ± 20 | 350 ± 40 | 180 ± 25 | [9] |

| ANP mRNA Expression (fold change) | 1.0 | 6.8 ± 0.9 | 2.1 ± 0.5 | [10] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vivo Model: Transverse Aortic Constriction (TAC)

The TAC model is a widely used surgical procedure in mice to induce pressure overload-induced cardiac hypertrophy.[11][12][13][14]

-

Animal Preparation: 8-10 week old male C57BL/6 mice are anesthetized with isoflurane.

-

Surgical Procedure: A midline cervical incision is made, and the trachea is intubated for mechanical ventilation. A thoracotomy is performed at the second intercostal space to expose the aortic arch. A 7-0 silk suture is passed under the transverse aorta between the innominate and left common carotid arteries. A 27-gauge needle is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle. The needle is then quickly removed to create a constriction of a defined diameter. The chest and skin are closed in layers.

-

BAY 11-7082 Administration: BAY 11-7082 is dissolved in a vehicle (e.g., DMSO and then diluted in saline) and administered via intraperitoneal injection at a dose of 5 mg/kg every other day, starting one day before TAC surgery.[6]

dot

Figure 2: Experimental workflow for the Transverse Aortic Constriction (TAC) model.

In Vitro Model: Cardiomyocyte Hypertrophy Assay

This assay is used to assess the hypertrophic response of cardiomyocytes to stimuli in a controlled environment.[15][16][17]

-

Cell Culture: Neonatal rat ventricular myocytes (NRVMs) are isolated and cultured on fibronectin-coated plates.

-

Induction of Hypertrophy: After 24-48 hours in culture, NRVMs are serum-starved for 12-24 hours and then stimulated with a hypertrophic agonist, such as phenylephrine (PE, 50 µM), for 48 hours.

-

BAY 11-7082 Treatment: BAY 11-7082 (10 µM) is added to the culture medium 1 hour prior to the addition of the hypertrophic agonist.

-

Assessment of Hypertrophy:

-

Cell Size Measurement: Cells are fixed and stained with an antibody against α-actinin to visualize the sarcomeric structure.[18][19][20] The cell surface area is then quantified using imaging software.

-

Protein Synthesis: The rate of protein synthesis is measured by the incorporation of [³H]-leucine into total cellular protein.

-

Gene Expression: The expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), is quantified by real-time PCR.

-

Western Blot Analysis for NF-κB Pathway Activation

Western blotting is used to detect the phosphorylation and degradation of key proteins in the NF-κB signaling pathway.[21][22][23][24][25]

-

Protein Extraction: Cardiomyocytes or heart tissue lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated p65 (p-p65), total p65, phosphorylated IκBα (p-IκBα), and total IκBα.

-

Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

dot

References

- 1. Prevention of Cardiac Hypertrophy and Heart Failure by Silencing of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. The NF-κB Subunit c-Rel Stimulates Cardiac Hypertrophy and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. BAY 11-7082 | Cell Signaling Technology [cellsignal.com]

- 6. jaha.ahajournals.org [jaha.ahajournals.org]

- 7. Frontiers | MicroRNA-221/222 Mediates ADSC-Exosome-Induced Cardioprotection Against Ischemia/Reperfusion by Targeting PUMA and ETS-1 [frontiersin.org]

- 8. MicroRNA-221/222 Mediates ADSC-Exosome-Induced Cardioprotection Against Ischemia/Reperfusion by Targeting PUMA and ETS-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activation of protein synthesis in cardiomyocytes by the hypertrophic agent phenylephrine requires the activation of ERK and involves phosphorylation of tuberous sclerosis complex 2 (TSC2) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic Interventions to Prevent Hypertrophy-Induced Alterations in Contractile Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mmpc.org [mmpc.org]

- 12. mmpc.org [mmpc.org]

- 13. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 14. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iscrm.uw.edu [iscrm.uw.edu]

- 16. S100A10 knockdown exacerbates phenylephrine-induced cardiomyocyte hypertrophy via modulating mitochondrial oxidative phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Trans-cinnamaldehyde protects against phenylephrine-induced cardiomyocyte hypertrophy through the CaMKII/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. IF Protocol for Cardiomyocytes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. 2.5. Immunofluorescence Staining [bio-protocol.org]

- 20. biocompare.com [biocompare.com]

- 21. Frontiers | Canonical NF-κB p65, but Not p105, Contributes to IL-1β-Induced IL-8 Expression in Cardiac Fibroblasts [frontiersin.org]

- 22. Cardiomyocyte NF-κB p65 promotes adverse remodelling, apoptosis, and endoplasmic reticulum stress in heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phospho-NF-kappaB p65 (Ser536) (93H1) Rabbit Monoclonal Antibody (#3033) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 24. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]

- 25. researchgate.net [researchgate.net]

The Selective PDE9A Inhibitor (+)-BAY-7081: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific phosphodiesterase that plays a crucial role in regulating intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] By catalyzing the hydrolysis of cGMP, PDE9A acts as a key modulator of various physiological processes. Its expression in tissues such as the brain, kidney, spleen, and to some extent, the heart, has implicated it in a range of pathologies.[1][2] Inhibition of PDE9A has emerged as a promising therapeutic strategy for conditions where potentiation of cGMP signaling is desirable, including heart failure and neurodegenerative disorders.[1][2][3][4]

(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of PDE9A.[1][2][4][5][6] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, in vitro and in vivo pharmacological data, and the experimental methodologies used for its characterization.

Mechanism of Action: Targeting the cGMP Signaling Pathway

The canonical nitric oxide (NO)-soluble guanylate cyclase (sGC)-cGMP signaling pathway is a well-established regulator of cardiovascular and neuronal function. However, PDE9A appears to modulate a distinct pool of cGMP, primarily associated with the natriuretic peptide (NP) signaling pathway.[7] This pathway is initiated by the binding of NPs to their receptors, leading to the activation of particulate guanylate cyclase (pGC) and subsequent cGMP production. PDE9A then specifically hydrolyzes this cGMP, terminating the signal.

By inhibiting PDE9A, this compound prevents the degradation of pGC-derived cGMP, leading to its accumulation and the potentiation of downstream signaling cascades. This is distinct from PDE5 inhibitors, which primarily regulate NO-stimulated cGMP pools.[7] The selective action of PDE9A inhibitors on the NP-cGMP pathway makes them an attractive therapeutic approach, particularly in conditions where the NO-sGC pathway may be impaired, such as in certain cardiovascular diseases.[7]

Quantitative Data

The following tables summarize the in vitro potency, selectivity, and pharmacokinetic parameters of this compound.

Table 1: In Vitro Potency of this compound Against PDE9A [1][2][5]

| Species | IC50 (nM) |

| Human | 15 |

| Mouse | 34 |

| Rat | 42 |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[8]

Table 2: Selectivity Profile of this compound Against Other Human PDE Isoforms [5]

| PDE Isoform | Selectivity Factor (Fold IC50 vs. hPDE9A) |

| PDE1B | 49x |

| PDE2A | >650x |

| PDE3B | >650x |

| PDE4B | 238x |

| PDE5A | 143x |

| PDE6 | 101x |

| PDE7B | >650x |

| PDE8A | 97x |

| PDE10A | >650x |

| PDE11A | 430x |

Table 3: In Vivo Pharmacokinetic Profile of this compound [5]

| Species | CLb (L h⁻¹ kg⁻¹) | VSS (L kg⁻¹) | MRT (h) | F (%) |

| Rat | 2.4 | 4.5 | 1.9 | 61 |

| Dog | 0.9 | 3.0 | 4.0 | 80 |

CLb: Blood clearance; VSS: Volume of distribution at steady state; MRT: Mean residence time; F: Oral bioavailability.

Experimental Protocols

In Vitro PDE Inhibition Assay (Scintillation Proximity Assay - SPA)

The in vitro potency and selectivity of this compound were determined using a Scintillation Proximity Assay (SPA). This method measures the enzymatic activity of PDEs by quantifying the conversion of radiolabeled cGMP to GMP.

Principle: The SPA technology relies on the use of microscopic beads containing a scintillant that emits light when stimulated by radioactivity in close proximity.[9] For the PDE9A assay, yttrium silicate SPA beads are used, which selectively bind to the charged phosphate group of the product, [³H]-GMP, but not the cyclic substrate, [³H]-cGMP. When [³H]-GMP binds to the beads, the emitted beta particles from the tritium are close enough to excite the scintillant, producing a light signal that is proportional to the amount of product formed.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human, mouse, or rat PDE9A enzymes are used. The substrate is [³H]-cGMP.

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains the PDE enzyme, [³H]-cGMP, and the test compound (this compound) at various concentrations.

-

Incubation: The reaction mixture is incubated at room temperature to allow the enzymatic reaction to proceed.

-

Termination and Detection: The reaction is stopped by the addition of the SPA beads. The plate is then incubated to allow the [³H]-GMP to bind to the beads.

-

Signal Measurement: The light signal emitted from the beads is measured using a microplate scintillation counter.

-

Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Cellular PDE9A Assay

A cellular assay was used to determine the potency of this compound in a cellular context. This assay typically involves a recombinant cell line that expresses PDE9A and a cGMP-sensitive reporter system.

Principle: The intracellular concentration of cGMP is measured in response to a stimulus that increases cGMP production and the presence of the PDE9A inhibitor. The reporter system can be a luminescent or fluorescent protein that is activated by cGMP, allowing for a quantifiable output.

Methodology:

-

Cell Culture: A recombinant cell line expressing PDE9A and a cGMP reporter is cultured in a multi-well plate format.

-

Compound Treatment: The cells are treated with various concentrations of this compound.

-

Stimulation: A cGMP-elevating agent, such as a natriuretic peptide or a soluble guanylate cyclase activator, is added to the cells.

-

Incubation: The cells are incubated to allow for cGMP production and reporter activation.

-

Signal Detection: The luminescent or fluorescent signal from the reporter is measured using a plate reader.

-

Data Analysis: The EC50 value, the concentration of the compound that produces 50% of the maximal effect, is determined.

In Vivo Heart Failure Model (Transverse Aortic Constriction - TAC)

The in vivo efficacy of a tool compound with a similar mechanism to this compound was evaluated in a mouse model of heart failure induced by transverse aortic constriction (TAC).[1][2][4]

Principle: The TAC model mimics pressure overload-induced cardiac hypertrophy and subsequent heart failure.[7][10][11][12] A surgical constriction of the transverse aorta increases the afterload on the left ventricle, leading to a hypertrophic response that can progress to heart failure over time.

Methodology:

-

Animal Preparation: Mice are anesthetized, and a surgical area on the chest is prepared.

-

Surgical Procedure: A small incision is made to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries. The suture is tied around the aorta and a needle of a specific gauge (e.g., 27-gauge) to create a standardized degree of constriction. The needle is then removed, leaving the constricted aorta.

-

Post-operative Care: The chest is closed, and the animals are allowed to recover.

-

Compound Administration: The PDE9A inhibitor or vehicle is administered to the animals for a specified period.

-

Functional Assessment: Cardiac function is assessed using techniques such as echocardiography to measure parameters like ejection fraction and ventricular dimensions.

-

Histological Analysis: At the end of the study, the hearts are excised, weighed, and processed for histological analysis to assess hypertrophy and fibrosis.

In Vivo Measurement of Urinary cGMP

The in vivo target engagement of PDE9A inhibitors can be assessed by measuring changes in urinary cGMP levels in rats.[13]

Methodology:

-

Animal Preparation: Rats are anesthetized, and a bladder catheter is inserted for urine collection.

-

Compound Administration: this compound or vehicle is administered, typically via oral gavage.

-

Urine Collection: Urine is collected over a defined period following compound administration.

-

cGMP Measurement: The concentration of cGMP in the urine samples is determined using a competitive immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The urinary cGMP levels are normalized to urinary creatinine to account for variations in urine concentration. The change in cGMP levels in the treated group is compared to the vehicle-treated group.

Conclusion

This compound is a highly potent and selective inhibitor of PDE9A with favorable pharmacokinetic properties. Its mechanism of action, centered on the potentiation of the natriuretic peptide-cGMP signaling pathway, distinguishes it from other phosphodiesterase inhibitors and presents a targeted approach for the treatment of diseases characterized by impaired cGMP signaling, such as heart failure. The comprehensive in vitro and in vivo characterization of this compound, as detailed in this guide, provides a solid foundation for its further investigation and development as a potential therapeutic agent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Scintillation proximity assay - Wikipedia [en.wikipedia.org]

- 10. Modified Protocol for A Mouse Heart Failure Model Using Minimally Invasive Transverse Aortic Constriction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubcompare.ai [pubcompare.ai]

- 12. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

The Role of (+)-BAY-7081 in cGMP Signaling: A Technical Guide for Researchers

An In-depth Examination of a Potent and Selective PDE9A Inhibitor for Drug Discovery and Development

This technical guide provides a comprehensive overview of (+)-BAY-7081, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), for researchers, scientists, and drug development professionals. This document details the role of this compound in the cyclic guanosine monophosphate (cGMP) signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction to cGMP Signaling and the Role of PDE9A

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including smooth muscle relaxation, inhibition of platelet aggregation, and regulation of cardiac function.[1] The intracellular concentration of cGMP is tightly regulated by its synthesis through guanylate cyclases (GCs) and its degradation by phosphodiesterases (PDEs).[1]

There are two primary pathways for cGMP synthesis:

-

The Nitric Oxide (NO)-Soluble Guanylate Cyclase (sGC) Pathway: Nitric oxide activates sGC in the cytosol, leading to cGMP production. This pathway is a key regulator of vasodilation.

-

The Natriuretic Peptide (NP)-Particulate Guanylate Cyclase (pGC) Pathway: Natriuretic peptides, such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), bind to and activate pGC at the cell membrane, also resulting in cGMP synthesis. This pathway is crucial for cardiovascular homeostasis.[2]

Phosphodiesterase 9A (PDE9A) is a high-affinity, cGMP-specific PDE that plays a pivotal role in regulating the NP-pGC signaling cascade.[2][3] Unlike PDE5, which primarily metabolizes cGMP from the NO-sGC pathway, PDE9A selectively hydrolyzes cGMP generated by natriuretic peptides.[2][3] Upregulation of PDE9A has been observed in pathological conditions such as heart failure, leading to diminished cardioprotective cGMP signaling.[2][3]

This compound is a potent and selective inhibitor of PDE9A.[1][4] By blocking the degradation of cGMP by PDE9A, this compound specifically enhances signaling downstream of the natriuretic peptide pathway. This targeted mechanism of action makes this compound a valuable research tool and a potential therapeutic agent for conditions characterized by impaired NP-cGMP signaling, such as heart failure.[1][5]

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its in vitro potency, selectivity, and cellular activity.

Table 1: In Vitro Inhibitory Potency of this compound against PDE9A

| Species | IC₅₀ (nM) |

| Human | 15[1][4] |

| Mouse | 34[1][4] |

| Rat | 42[1][4] |

IC₅₀ (Half-maximal inhibitory concentration) values were determined using a Scintillation Proximity Assay (SPA) with ³H-cGMP as the substrate.[4]

Table 2: Selectivity Profile of this compound

| PDE Isoform | Selectivity Factor (IC₅₀ PDE / IC₅₀ hPDE9A) |

| PDE1 | 49 |

| PDE2A | >667 |

| PDE3A | >667 |

| PDE4D | >667 |

| PDE5A | >667 |

| PDE7B | >667 |

| PDE8A | 99 |

| PDE10A | >667 |

| PDE11A | >667 |

Selectivity factor is the ratio of the IC₅₀ for the indicated PDE isoform to the IC₅₀ for human PDE9A. A higher value indicates greater selectivity for PDE9A.[4]

Table 3: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value (µM) |

| Cellular PDE9A Assay | Not specified | EC₅₀ | 1.0[6] |

EC₅₀ (Half-maximal effective concentration) represents the concentration of this compound required to achieve 50% of the maximum effect in a cell-based assay.

Table 4: In Vivo Pharmacokinetic Parameters of this compound

| Species | Parameter | Value |

| Rat | Oral Bioavailability (%) | 45 |

| Blood Clearance (L/h/kg) | 1.7 | |

| Dog | Oral Bioavailability (%) | 64 |

| Blood Clearance (L/h/kg) | 0.5 |

Pharmacokinetic parameters were determined following intravenous and oral administration.[6]

Signaling Pathways and Experimental Workflows

Natriuretic Peptide-cGMP Signaling Pathway and the Action of this compound

The following diagram illustrates the natriuretic peptide signaling pathway and the mechanism of action of this compound.

Caption: Natriuretic peptide signaling pathway and the inhibitory action of this compound on PDE9A.

Experimental Workflow for In Vivo Evaluation in a Heart Failure Model

The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a transverse aortic constriction (TAC) mouse model of heart failure.

Caption: Workflow for evaluating this compound in a TAC-induced heart failure model in mice.

Experimental Protocols

PDE9A Inhibition Assay (Scintillation Proximity Assay)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against PDE9A using a Scintillation Proximity Assay (SPA).

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

SPA beads (e.g., yttrium silicate beads conjugated with an anti-GMP antibody)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EDTA)

-

This compound and other test compounds

-

96-well or 384-well microplates

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of this compound and other test compounds in DMSO.

-

In a microplate, add 2 µL of the compound dilutions to the appropriate wells.

-

Add 50 µL of diluted PDE9A enzyme in assay buffer to each well. The enzyme dilution should be predetermined to ensure linear reaction kinetics and less than 30% substrate consumption during the incubation period.

-

Initiate the enzymatic reaction by adding 50 µL of [³H]-cGMP substrate solution (e.g., 0.025 µCi per well) in assay buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction by adding 25 µL of SPA bead suspension. The beads will capture the [³H]-GMP product.

-

Seal the plate and allow the beads to settle for at least 60 minutes.

-

Measure the radioactivity in each well using a microplate scintillation counter. The signal is proportional to the amount of [³H]-GMP produced.

-

Calculate the percent inhibition for each compound concentration relative to control wells (with and without enzyme).

-

Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Cellular cGMP Reporter Assay

This protocol describes a general method for assessing the activity of PDE9A inhibitors in a cellular context using a cGMP reporter system.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for a cGMP-sensitive reporter (e.g., cGMP-responsive luciferase or a cyclic nucleotide-gated ion channel coupled to a fluorescent reporter)

-

Expression vector for human PDE9A

-

Cell culture medium and supplements

-

Transfection reagent

-

Natriuretic peptide (e.g., ANP or BNP) to stimulate cGMP production

-

This compound and other test compounds

-

Lysis buffer and substrate for the reporter system (e.g., luciferin for luciferase)

-

Luminometer or fluorescence plate reader

Procedure:

-

Co-transfect HEK293 cells with the cGMP reporter and PDE9A expression vectors using a suitable transfection reagent.

-

Plate the transfected cells in a 96-well or 384-well plate and allow them to adhere and express the proteins (typically 24-48 hours).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined period (e.g., 30-60 minutes).

-

Stimulate the cells with a fixed concentration of a natriuretic peptide (e.g., ANP) to induce cGMP synthesis.

-

Incubate for a further period to allow for cGMP accumulation and reporter activation.

-

Lyse the cells (if necessary) and measure the reporter signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions for the specific reporter system.

-

Calculate the fold-induction of the reporter signal for each compound concentration relative to the vehicle-treated, NP-stimulated control.

-

Determine the EC₅₀ value by plotting the fold-induction against the compound concentration and fitting the data to a dose-response curve.

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and heart failure in mice.[7][8][9]

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Anesthetics (e.g., isoflurane or ketamine/xylazine)

-

Surgical instruments (forceps, scissors, needle holders)

-

Suture material (e.g., 6-0 or 7-0 silk)

-

A blunted 27-gauge needle to standardize the constriction

-

Heating pad

-

(Optional) Rodent ventilator

Procedure:

-

Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.

-

Make a small horizontal incision at the suprasternal notch.

-

Dissect bluntly to expose the trachea and the aortic arch.

-

Carefully pass a suture (e.g., 6-0 silk) under the transverse aorta between the innominate and left carotid arteries.

-

Place a blunted 27-gauge needle parallel to the aorta.

-

Tie the suture snugly around both the aorta and the needle.

-

Promptly and carefully remove the needle, leaving a standardized constriction of the aorta.

-

Close the incision in layers.

-

Provide post-operative care, including analgesics and monitoring.

-

Allow several weeks for the development of cardiac hypertrophy and heart failure before initiating treatment with this compound.

-

Administer this compound or vehicle to the mice daily via oral gavage for the duration of the study.

-

Monitor cardiac function periodically using echocardiography and perform terminal analysis of heart tissue for hypertrophy, fibrosis, and gene expression changes.

Urinary cGMP Measurement

This protocol outlines a general procedure for the quantification of cGMP in rat urine samples using a commercially available ELISA kit.

Materials:

-

Metabolic cages for urine collection

-

Urine collection tubes containing a PDE inhibitor (e.g., IBMX) to prevent ex vivo cGMP degradation

-

Commercial cGMP ELISA kit

-

Microplate reader

Procedure:

-

House rats in metabolic cages for a defined period (e.g., 24 hours) to collect urine.

-

Collect urine into tubes containing a broad-spectrum PDE inhibitor to stabilize cGMP levels.

-

Centrifuge the urine samples to remove any particulate matter.

-

Store the urine samples at -80°C until analysis.

-

On the day of the assay, thaw the urine samples and dilute them as necessary with the assay buffer provided in the ELISA kit.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and diluted urine samples to the wells of an antibody-coated microplate.

-

Adding a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for antibody binding sites.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate solution that develops a color in the presence of HRP.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate the cGMP concentration in the urine samples by comparing their absorbance to the standard curve.

-

Normalize the urinary cGMP concentration to urinary creatinine to account for variations in urine dilution.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the natriuretic peptide-pGC-cGMP signaling pathway. Its high potency and selectivity for PDE9A allow for the specific modulation of this pathway, providing insights into its physiological and pathophysiological functions. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of PDE9A inhibition in cardiovascular diseases and other conditions where this signaling cascade is implicated.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]

- 8. mmpc.org [mmpc.org]

- 9. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of (+)-BAY-7081: A Technical Guide for Heart Failure Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge with substantial morbidity and mortality.[1][2][3][4] A promising therapeutic avenue involves the modulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2][3][5] Specifically, inhibition of phosphodiesterase 9A (PDE9A), an enzyme that selectively hydrolyzes cGMP downstream of natriuretic peptide (NP) signaling, has shown potential in preclinical models of heart failure.[1][2][3][6] This technical guide provides an in-depth overview of the preclinical data for (+)-BAY-7081, a potent and selective PDE9A inhibitor, to support further research and development in the field of heart failure.

Mechanism of Action of this compound

This compound is a cyanopyridone-based, orally bioavailable small molecule that acts as a potent and selective inhibitor of PDE9A.[1][3] The primary mechanism of action involves the elevation of intracellular cGMP levels by preventing its degradation by PDE9A.[1][2][3] Notably, PDE9A preferentially regulates the cGMP pool generated by the natriuretic peptide system, as opposed to the nitric oxide (NO)-sensitive pool regulated by PDE5A.[7][8] By inhibiting PDE9A, this compound enhances the downstream effects of the NP/cGMP/PKG signaling cascade, which is known to exert cardioprotective effects, including antifibrotic and antihypertrophic actions.[7][9]

Signaling Pathway

The signaling pathway modulated by this compound is initiated by the binding of natriuretic peptides (NPs), such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), to their cognate receptors (NPR-A/B) on the cardiomyocyte surface. This binding activates the receptor's intrinsic guanylate cyclase activity, leading to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which phosphorylates downstream targets involved in cardioprotection. PDE9A acts as a key negative regulator in this pathway by hydrolyzing cGMP to GMP, thus terminating the signal. This compound blocks this degradation, leading to sustained cGMP levels and enhanced PKG activity.

Quantitative Data

In Vitro Potency and Selectivity

This compound demonstrates high potency for PDE9A across different species and excellent selectivity against other phosphodiesterase (PDE) isoforms.

| Target | IC50 (nM) | Species | Reference |

| PDE9A | 15 | Human | [3][5] |

| PDE9A | 34 | Mouse | [3][5] |

| PDE9A | 42 | Rat | [3][5] |

Table 1: In Vitro Potency of this compound against PDE9A.

| PDE Isoform | IC50 (nM) | Selectivity Factor (vs. hPDE9A) |

| PDE1 | 740 | 49-fold |

| PDE2A | >10,000 | >667-fold |

| PDE3B | >10,000 | >667-fold |

| PDE4B | >10,000 | >667-fold |

| PDE5A | >10,000 | >667-fold |

| PDE6 | >10,000 | >667-fold |

| PDE7B | >10,000 | >667-fold |

| PDE8A | >10,000 | >667-fold |

| PDE10A | >10,000 | >667-fold |

| PDE11A | >10,000 | >667-fold |

Table 2: Selectivity Profile of this compound against various human PDE isoforms. Data derived from Meibom et al. (2022).[3][5]

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good oral bioavailability in preclinical species.

| Species | Dosing Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) | Oral Bioavailability (%) |

| Mouse | p.o. | 1 | 0.5 | 187 | 455 | 68 |

| Rat | p.o. | 1 | 0.5 | 224 | 647 | 75 |

| Dog | p.o. | 0.5 | 1.0 | 201 | 895 | 88 |

Table 3: Pharmacokinetic parameters of this compound in different species.

Preclinical Efficacy Data

While specific data for this compound in heart failure models is limited in the public domain, studies on other selective PDE9A inhibitors provide strong evidence for the therapeutic potential of this drug class.

Transverse Aortic Constriction (TAC) Mouse Model (using PF-04447943)

| Parameter | Vehicle | PF-04447943 (10 mg/kg, b.i.d.) | p-value | Reference |

| Left Atrium Weight / Tibia Length (mg/mm) | ~2.0 | ~1.5 | <0.001 | [10] |

| Left Ventricular End Diastolic Pressure (LVEDP, mmHg) | ~25 | ~18 | <0.05 | [10] |

| Left Ventricular Relaxation Time Constant (Tau, ms) | ~12 | ~10 | <0.05 | [10] |

Table 4: Effects of the PDE9A inhibitor PF-04447943 in a mouse model of heart failure induced by TAC. [10]

Ovine Pacing-Induced Heart Failure Model (using PF-04749982)

| Parameter | Vehicle | PF-04749982 (300 mg, IV) | p-value |

| Plasma cGMP (pmol/mL) | ~5 | ~15 | <0.05 |

| Mean Arterial Pressure (mmHg) | ~80 | ~70 | <0.001 |

| Left Atrial Pressure (mmHg) | ~20 | ~15 | <0.001 |

| Urine Volume (mL/h) | ~20 | ~50 | <0.01 |

| Sodium Excretion (mmol/h) | ~2 | ~8 | <0.01 |

Table 5: Hemodynamic and renal effects of the PDE9A inhibitor PF-04749982 in a sheep model of heart failure.

Experimental Protocols

In Vitro PDE9A Inhibition Assay

A common method to determine the in vitro potency of PDE9A inhibitors is the scintillation proximity assay (SPA) or fluorescence polarization (FP) assay.

Protocol Outline:

-

Reagent Preparation: Recombinant human PDE9A enzyme, a fluorescently labeled cGMP substrate (e.g., FAM-cGMP), and assay buffer are prepared. A dilution series of this compound is created.

-

Incubation: The PDE9A enzyme is pre-incubated with varying concentrations of this compound in a microtiter plate.

-

Reaction Initiation: The enzymatic reaction is started by the addition of the fluorescent cGMP substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Detection: A binding agent that specifically binds to the hydrolyzed fluorescent monophosphate product is added. This binding results in a change in fluorescence polarization.

-

Data Analysis: The fluorescence polarization is measured, and the data are used to calculate the IC50 value of this compound.

Transverse Aortic Constriction (TAC) Mouse Model of Heart Failure

The TAC model is a widely used surgical procedure to induce pressure overload-induced cardiac hypertrophy and subsequent heart failure in mice.[9][11][12][13][14][15][16][17][18][19]

Protocol Outline:

-

Anesthesia and Preparation: Mice (e.g., C57BL/6J) are anesthetized, and the surgical area is sterilized.

-

Surgical Procedure: A thoracotomy is performed to expose the aortic arch. A suture is passed around the aorta between the innominate and left common carotid arteries and tied against a needle of a specific gauge (e.g., 27-gauge) to create a defined constriction. The needle is then removed.

-

Wound Closure and Recovery: The chest and skin are closed, and the animal is allowed to recover with appropriate analgesia.

-

Treatment: Following a period of hypertrophy development (e.g., 1-4 weeks), animals are treated with this compound or vehicle for the study duration.

-

Functional Assessment: Cardiac function is monitored non-invasively using echocardiography at baseline and throughout the study.

-

Terminal Analysis: At the end of the study, animals are euthanized, and hearts are collected for histological analysis (e.g., fibrosis, hypertrophy) and molecular assays.

Ovine Pacing-Induced Heart Failure Model

This model is used to induce a state of low-output heart failure through rapid ventricular pacing.[20][21][22][23]

Protocol Outline:

-

Instrumentation: Sheep are surgically instrumented with a pacemaker and catheters for hemodynamic monitoring.

-

Heart Failure Induction: After recovery, heart failure is induced by rapid ventricular pacing (e.g., 180-220 bpm) for a period of days to weeks until signs of heart failure are evident.

-

Experimental Protocol: On the study day, baseline hemodynamic measurements are taken. This compound is then administered (e.g., as an intravenous bolus), and hemodynamic parameters, as well as blood and urine samples, are collected at specified time points.

Urinary cGMP Measurement

Urinary cGMP levels can be quantified using a competitive enzyme-linked immunosorbent assay (ELISA).[6][11][24][25][26]

Protocol Outline:

-

Sample Collection: Urine is collected from animals at baseline and after treatment with this compound.

-

Sample Preparation: Urine samples may require dilution to fall within the dynamic range of the assay.

-

ELISA Procedure: The assay is performed according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate coated with an anti-cGMP antibody, followed by the addition of a cGMP-enzyme conjugate.

-

Detection: After incubation and washing steps, a substrate is added, and the colorimetric change is measured using a microplate reader.

-

Quantification: A standard curve is used to determine the concentration of cGMP in the samples.

Conclusion

This compound is a potent and selective PDE9A inhibitor with a promising preclinical profile for the treatment of heart failure. Its mechanism of action, centered on the potentiation of the cardioprotective natriuretic peptide/cGMP signaling pathway, is well-supported by in vitro and in vivo data from related compounds. The information and protocols provided in this guide are intended to facilitate further preclinical research into the therapeutic potential of this compound and other PDE9A inhibitors in heart failure.

References

- 1. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Collection - BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 5. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioscience.co.uk [bioscience.co.uk]

- 7. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP-PKG Pathway Suppression: A Mechanistic and Therapeutic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PDE9A Promotes Calcium-Handling Dysfunction in Right Heart Failure via cGMP–PKG Pathway Suppression: A Mechanistic and Therapeutic Review | MDPI [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. elkbiotech.com [elkbiotech.com]

- 12. Distinct Phenotypes Induced by Three Degrees of Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The transverse aortic constriction heart failure animal model: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The transverse aortic constriction heart failure animal model: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the transverse aortic constriction model in ICR and C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mmpc.org [mmpc.org]

- 18. A surgical mouse model of neonatal pressure overload by transverse aortic constriction | Springer Nature Experiments [experiments.springernature.com]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Phosphodiesterase 9 Inhibition Combined With Valsartan and With Sacubitril/Valsartan in Experimental Ovine Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Combined Inhibition of Phosphodiesterase-5 and -9 in Experimental Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Nitric oxide inhibition in an ovine model of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 24. cellbiolabs.com [cellbiolabs.com]

- 25. Quantitative determination of cGMP in urine using ELISA â Vitas Analytical Services [vitas.no]

- 26. arborassays.com [arborassays.com]

The Therapeutic Potential of (+)-BAY-7081 in Kidney Disease: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic kidney disease (CKD) is a progressive condition characterized by inflammation and fibrosis, leading to a gradual loss of kidney function. The cyclic guanosine monophosphate (cGMP) signaling pathway has emerged as a promising therapeutic target due to its role in mediating vasodilation, and its anti-inflammatory, and anti-fibrotic effects.[1][2][3][4] (+)-BAY-7081 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cGMP. By inhibiting PDE9A, this compound increases intracellular cGMP levels, offering a potential therapeutic strategy for kidney disease. This technical guide provides a comprehensive overview of the preclinical data, therapeutic rationale, and proposed experimental protocols for investigating the efficacy of this compound in kidney disease.

Introduction to this compound

This compound is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of PDE9A. Initially investigated for its potential in treating heart failure, its mechanism of action holds significant promise for other conditions where cGMP signaling is implicated, including kidney disease.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting the PDE9A enzyme. PDE9A is responsible for the degradation of cGMP. By blocking this enzyme, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the cGMP signaling cascade. This pathway is known to play a crucial role in renal pathophysiology, influencing processes such as inflammation, fibrosis, and cellular apoptosis.[1][2][3][4]

Quantitative Data

While specific data for this compound in kidney disease models are not yet publicly available, the following tables summarize its in vitro potency and selectivity, as well as preclinical data for a similar PDE9 inhibitor, BAY 73-6691, in a model of chronic kidney disease.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (nM) | Selectivity vs. PDE9A |

| Human PDE9A | 15 | - |

| Mouse PDE9A | 34 | - |

| Rat PDE9A | 42 | - |

| Human PDE1 | 735 | 49-fold |

| Other PDEs | >10,000 | >667-fold |

Table 2: Preclinical Efficacy of a PDE9 Inhibitor (BAY 73-6691) in a 5/6 Nephrectomized Rat Model of CKD

| Parameter | Vehicle Control | BAY 73-6691 (1 mg/kg/day) | BAY 73-6691 (5 mg/kg/day) |

| Albuminuria | Increased | No significant improvement | No significant improvement |

| Serum Creatinine Clearance | Decreased | No significant improvement | No significant improvement |

| Renal Interstitial Fibrosis | Severe | No significant improvement | No significant improvement |

| Glomerulosclerosis | Severe | No significant improvement | No significant improvement |

| Cardiomyocyte Size | Enlarged | Improved | Improved |

| Renal Perivascular Fibrosis | Present | Improved | Improved |

Note: This study with BAY 73-6691 suggests that PDE9 inhibition had limited efficacy on key markers of renal function and histopathology in this specific CKD model, although some positive effects on cardiac and renal perivascular parameters were observed.

Signaling Pathways

The cGMP Signaling Pathway in the Kidney

The therapeutic rationale for using this compound in kidney disease is centered on its ability to enhance cGMP signaling. This pathway is activated by nitric oxide (NO) and natriuretic peptides, leading to the production of cGMP. cGMP, in turn, activates protein kinase G (PKG), which mediates a range of cellular responses beneficial for kidney health. These include vasodilation of renal blood vessels, and the inhibition of inflammation and fibrosis.[1][2][3][4]

Crosstalk with the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and is known to be hyperactive in renal fibrosis.[5] While direct mechanistic links are still under investigation, evidence suggests that elevated cGMP levels can exert inhibitory effects on the NF-κB pathway, potentially by interfering with the activation of key inflammatory mediators. This crosstalk represents a significant area for further research into the therapeutic potential of this compound.

Experimental Protocols

The following protocols are proposed for the preclinical evaluation of this compound in models of kidney disease.

Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis

This model is widely used to study the mechanisms of renal fibrosis.

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Surgical Procedure: Anesthetize mice and expose the left kidney through a flank incision. Ligate the left ureter at two points using 4-0 silk suture.

-

Drug Administration: Administer this compound or vehicle control daily by oral gavage, starting one day before or after surgery.

-

Endpoint Analysis (Day 7 or 14):

-

Harvest kidneys for histological analysis (H&E, Masson's trichrome, and Sirius red staining) to assess fibrosis.

-

Perform immunohistochemistry for fibrosis markers (e.g., α-SMA, Collagen I, Fibronectin).

-

Measure cGMP levels in kidney tissue using an ELISA kit.

-

Assess NF-κB activation via Western blot for phosphorylated p65.

-

Diabetic Nephropathy Model

This model mimics the progressive kidney damage seen in diabetic patients.

-

Animal Model: db/db mice (a model of type 2 diabetes) or streptozotocin-induced diabetic mice (a model of type 1 diabetes).

-

Induction of Diabetes (for STZ model): Administer a single high dose or multiple low doses of streptozotocin intraperitoneally to induce hyperglycemia.

-

Drug Administration: Once diabetes is established (e.g., blood glucose > 250 mg/dL), begin daily oral gavage of this compound or vehicle control.

-

Monitoring and Endpoint Analysis (4-12 weeks):

-

Monitor blood glucose, body weight, and urine albumin-to-creatinine ratio (UACR) weekly.

-

At the endpoint, measure serum creatinine and blood urea nitrogen (BUN).

-

Perform histological analysis of the kidneys for glomerular and tubulointerstitial changes.

-

Conduct electron microscopy to assess podocyte foot process effacement.

-

Conclusion

This compound, a potent and selective PDE9A inhibitor, presents a novel therapeutic approach for the treatment of kidney disease by augmenting the protective cGMP signaling pathway. While direct preclinical evidence in kidney disease models is currently lacking, the well-established role of cGMP in mitigating renal inflammation and fibrosis provides a strong rationale for its investigation. The negative results from a study with a similar compound highlight the importance of careful model selection and endpoint analysis in future studies. The experimental protocols outlined in this guide provide a framework for rigorously evaluating the therapeutic potential of this compound and elucidating its mechanisms of action in the context of chronic kidney disease. Further research is warranted to translate the promise of PDE9A inhibition into a viable therapy for patients with this debilitating condition.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The role of cGMP and its signaling pathways in kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of cGMP and its signaling pathways in kidney disease. | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | The nuclear factor kappa B signaling pathway is a master regulator of renal fibrosis [frontiersin.org]

The Potent and Selective PDE9A Inhibitor, (+)-BAY-7081: A Technical Guide to its Modulation of Natriuretic Peptide Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (+)-BAY-7081, a potent, selective, and orally bioavailable phosphodiesterase 9A (PDE9A) inhibitor. While not a direct activator of natriuretic peptide receptors, this compound significantly impacts the natriuretic peptide signaling pathway by elevating intracellular levels of cyclic guanosine monophosphate (cGMP). This document details the mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

Introduction to this compound and its Role in Natriuretic Peptide Signaling

This compound is a cyanopyridone-based small molecule that has been identified as a highly potent and selective inhibitor of PDE9A.[1][2][3][4] The natriuretic peptide system is a crucial regulator of cardiovascular homeostasis, with peptides such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP) exerting their effects through the activation of guanylate cyclase receptors and the subsequent production of the second messenger cGMP.[5][6][7][8] PDE9A is a key enzyme responsible for the degradation of cGMP.[1][2] By inhibiting PDE9A, this compound effectively increases the intracellular concentration of cGMP, thereby amplifying the downstream effects of the natriuretic peptide signaling cascade.[1][2][3] This mechanism of action makes this compound a promising therapeutic candidate for conditions associated with impaired cGMP signaling, such as heart failure.[1][2][3]

Quantitative Data on this compound

The following tables summarize the key quantitative data for this compound, providing insights into its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound against Phosphodiesterases

| Enzyme | IC50 (nM) | Species | Reference |

| PDE9A | 15 | Human | [1][2] |

| PDE9A | 34 | Mouse | [1][2] |

| PDE9A | 42 | Rat | [1][2] |

| PDE1 | >735 (49-fold selective) | Not Specified | [1][2] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value | Species | Reference |

| Oral Bioavailability | Not explicitly stated, but described as "orally bioavailable" | Rat, Dog | [1][2][3][9] |

| Protein Binding (fraction unbound) | 41% | Mouse | [2] |

| 20% | Rat | [2] | |

| 43% | Dog | [2] | |

| 42% | Monkey | [2] | |

| 34% | Human | [2] |

Table 3: In Vivo Effects of this compound

| Study | Animal Model | Dosing | Key Findings | Reference |

| Hemodynamic Effects | Telemetric Rats | 5 or 40 mg/kg (once daily, oral) | No significant effects on blood pressure and heart rate within 24 hours. | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on the natriuretic peptide signaling pathway.

PDE9A Inhibition Assay (Scintillation Proximity Assay)

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against PDE9A.

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

Yttrium silicate SPA beads

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1% BSA)

-

This compound and other test compounds

-

Microplates (e.g., 96-well)

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the assay buffer, PDE9A enzyme, and the test compound dilutions.

-

Initiate the enzymatic reaction by adding [³H]-cGMP.

-

Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding the Yttrium silicate SPA beads. The beads will bind to the radiolabeled product ([³H]-GMP), bringing it into close proximity to the scintillant embedded in the beads, which generates a detectable signal. Unreacted [³H]-cGMP does not bind and thus produces no signal.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Measurement of Intracellular cGMP Levels (Enzyme-Linked Immunosorbent Assay - ELISA)

This protocol outlines a method to quantify changes in intracellular cGMP concentrations in response to treatment with this compound.

Materials:

-

Cell line of interest (e.g., cardiac fibroblasts, smooth muscle cells)

-

Cell culture medium and supplements

-

Natriuretic peptide (e.g., ANP or BNP) to stimulate cGMP production

-

This compound

-

Cell lysis buffer

-

Commercial cGMP ELISA kit

-

Microplate reader

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a natriuretic peptide (e.g., ANP) to induce cGMP synthesis.

-

After the stimulation period, lyse the cells using the provided lysis buffer.

-

Perform the cGMP ELISA according to the manufacturer's instructions. This typically involves a competitive immunoassay where cGMP in the sample competes with a labeled cGMP for binding to a specific antibody.

-

Measure the absorbance using a microplate reader.

-

Calculate the cGMP concentration in each sample based on a standard curve.

In Vivo Hemodynamic Studies in Rodents

This protocol describes the assessment of the cardiovascular effects of this compound in an animal model.

Materials:

-

Rodents (e.g., rats or mice)

-

Telemetry implants for continuous blood pressure and heart rate monitoring

-

This compound formulation for oral administration

-

Data acquisition system

Procedure:

-

Surgically implant telemetry devices into the animals to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals. Allow for a sufficient recovery period.[10]

-

Record baseline hemodynamic parameters for a defined period before drug administration.

-

Administer this compound orally at the desired doses.

-

Continuously monitor and record blood pressure and heart rate for at least 24 hours post-administration.

-

Analyze the data to determine any significant changes in hemodynamic parameters compared to baseline and vehicle-treated control animals.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BAY-7081: A Potent, Selective, and Orally Bioavailable Cyanopyridone-Based PDE9A Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. Natriuretic peptide signalling: molecular and cellular pathways to growth regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Frontiers | Molecular Signaling Mechanisms and Function of Natriuretic Peptide Receptor-A in the Pathophysiology of Cardiovascular Homeostasis [frontiersin.org]

- 9. eubopen.org [eubopen.org]

- 10. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of (+)-BAY-7081: A Cyanopyridone-Based PDE9A Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE9A, this compound modulates intracellular cGMP levels, particularly within the natriuretic peptide signaling pathway, which has shown potential therapeutic benefits in preclinical models of heart failure.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic properties, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action & Signaling Pathway

This compound exerts its pharmacological effect through the potent and selective inhibition of PDE9A. PDE9A is a key regulator of cGMP levels, a crucial second messenger in various physiological processes.[1] The inhibition of PDE9A by this compound leads to an increase in intracellular cGMP, thereby potentiating the downstream effects of the natriuretic peptide signaling pathway. This pathway plays a critical role in cardiovascular homeostasis.

Caption: Natriuretic Peptide-cGMP Signaling Pathway and Inhibition by this compound.

Data Presentation

In Vitro Potency and Selectivity

The inhibitory activity of this compound against various phosphodiesterase enzymes was determined using biochemical assays. The data highlights the compound's high potency for PDE9A and its selectivity over other PDE isoforms.

| Target Enzyme | IC50 (nM) | Selectivity vs. PDE9A |

| Human PDE9A | 15 | - |

| Mouse PDE9A | 34 | - |

| Rat PDE9A | 42 | - |

| PDE1 | 735 | 49-fold |

| PDE2A | >10,000 | >667-fold |

| PDE3B | >10,000 | >667-fold |

| PDE4B | >10,000 | >667-fold |

| PDE5A | 3,570 | 238-fold |

| PDE8A | >10,000 | >667-fold |

| PDE10A | 1,455 | 97-fold |

Data sourced from Meibom et al., J. Med. Chem. 2022.[1]

Cellular Activity

The cellular potency of this compound was assessed in a cell-based assay designed to measure the inhibition of PDE9A activity within a cellular context.

| Assay Type | Cell Line | EC50 (µM) |

| PDE9A Cell-Based Assay | Recombinant cGMP reporter cell line | 1.0 |

Data sourced from Meibom et al., J. Med. Chem. 2022.[1]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound were evaluated in rats and dogs following intravenous (i.v.) and oral (p.o.) administration.

| Species | Route | Dose (mg/kg) | CL (L/h/kg) | Vss (L/kg) | MRT (h) | F (%) |

| Rat | i.v. | 0.3 | 2.4 | 4.5 | 1.9 | - |

| p.o. | 1.0 | - | - | - | 61 | |

| Dog | i.v. | 0.3 | 0.9 | 3.0 | 4.0 | - |

| p.o. | 1.0 | - | - | - | 80 |

CL: Clearance; Vss: Volume of distribution at steady state; MRT: Mean residence time; F: Oral bioavailability. Data sourced from Meibom et al., J. Med. Chem. 2022.[1]

Experimental Protocols

PDE9A Inhibition Assay (Scintillation Proximity Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against PDE9A using a scintillation proximity assay (SPA).

Caption: Experimental Workflow for PDE9A Scintillation Proximity Assay.

Detailed Methodology:

-

Reagents: Recombinant human PDE9A, [3H]-cGMP, SPA beads, assay buffer (specific composition to be detailed from supporting information).

-

Procedure:

-

A solution of recombinant human PDE9A is pre-incubated with varying concentrations of this compound in an assay buffer at room temperature.

-

The enzymatic reaction is initiated by the addition of [3H]-cGMP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

The reaction is terminated, and SPA beads are added. The beads are coated with a scintillant and a material that binds to the product of the enzymatic reaction (5'-GMP).

-

The plate is incubated to allow the binding of [3H]-5'-GMP to the SPA beads.

-

The proximity of the tritium isotope to the scintillant on the bead results in light emission, which is quantified using a scintillation counter.

-

The IC50 values are calculated from the concentration-response curves.

-

In Vivo Efficacy in a Transverse Aortic Constriction (TAC) Mouse Model

The efficacy of a tool compound with a similar mechanism to this compound was evaluated in a murine model of pressure overload-induced heart failure.

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with (+)-BAY-7081

Introduction

(+)-BAY-7081 is a potent, selective, and orally bioavailable inhibitor of phosphodiesterase 9A (PDE9A).[1][2][3] PDE9A is a key enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a critical second messenger in various physiological processes.[2][4] By inhibiting PDE9A, this compound prevents the degradation of cGMP, leading to its accumulation and the modulation of downstream signaling pathways.[2][4] These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing this compound as a chemical probe for in vitro studies. For optimal experimental design, it is recommended to use BAY-7424, the inactive distomer, as a negative control.[4][5]

Data Presentation

The following tables summarize the quantitative data for this compound, establishing its potency and selectivity.

Table 1: Biochemical Potency of this compound against PDE9A

| Species | IC50 Value | Assay Type |

|---|---|---|

| Human | 15 nM | Scintillation Proximity Assay (SPA) |

| Mouse | 34 nM | Scintillation Proximity Assay (SPA) |

| Rat | 42 nM | Scintillation Proximity Assay (SPA) |

Data sourced from multiple references.[1][4][5]

Table 2: Cellular Potency of this compound

| Species | EC50 Value | Assay Type |

|---|---|---|

| Mouse | 995 nM | Cellular PDE9A Assay |

Data sourced from multiple references.[3][4]

Table 3: Selectivity Profile of this compound against Other PDE Isoforms

| PDE Isoform | IC50 (µM) | Selectivity Factor (vs. hPDE9A) |

|---|---|---|

| PDE1 (bovine) | 0.753 | ~50x |

| PDE2A | > 10 | > 667x |

| PDE3B | > 10 | > 667x |

| PDE4B | 3.96 | ~264x |

| PDE5A | 2.98 | ~199x |

| PDE6 (bovine) | 1.56 | ~104x |

| PDE7B | > 10 | > 667x |

| PDE8A | 1.49 | ~99x |

| PDE10A | > 10 | > 667x |

| PDE11A | 6.6 | ~440x |

Selectivity data sourced from Bayer in-house PDE panel.[5]

Signaling Pathway

This compound functions by inhibiting PDE9A, a key negative regulator in the cGMP signaling cascade. This inhibition leads to an increase in intracellular cGMP, which then activates downstream effectors.

Caption: cGMP signaling pathway showing inhibition of PDE9A by this compound.

Experimental Protocols

Preparation of Stock Solutions

Proper handling and storage of this compound and its negative control, BAY-7424, are crucial for reproducible results.

-

Reconstitution: Dissolve the compound powder in 100% DMSO to prepare a stock solution, typically at 10 mM.[4] Ensure the powder is fully dissolved by vortexing.

-

Storage: Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.[4] DMSO stocks should be tested for activity if stored beyond 3-6 months or after more than two freeze-thaw cycles.[4]

-

Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium or assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the assay is consistent across all conditions (including vehicle control) and is typically ≤ 0.5% to avoid solvent-induced artifacts.

Protocol: PDE9A Inhibition Scintillation Proximity Assay (SPA)

This biochemical assay quantifies the potency of this compound by measuring its ability to inhibit the hydrolysis of radiolabeled cGMP.[4]

-

Materials:

-

Recombinant human PDE9A enzyme

-

[³H]-cGMP (radiolabeled substrate)

-

SPA beads (e.g., yttrium silicate)

-

Assay buffer (e.g., Tris-HCl based buffer with MgCl₂)

-

This compound and negative control (BAY-7424)

-

96-well microplate suitable for scintillation counting

-

-

Methodology:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PDE9A enzyme to each well (except for no-enzyme controls).

-

Add the serially diluted this compound, negative control, or vehicle (DMSO) to the respective wells and pre-incubate for 15-20 minutes at room temperature to allow compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding [³H]-cGMP to all wells. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Stop the reaction by adding SPA beads. The beads will bind to the radiolabeled product ([³H]-5'-GMP), bringing it into proximity to the scintillant within the bead, which generates a light signal. Unreacted [³H]-cGMP does not bind and produces no signal.

-

Measure the signal using a microplate scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Protocol: Cellular cGMP Level Measurement

This cell-based assay determines the effect of this compound on intracellular cGMP levels in a relevant cell line expressing PDE9A.

-

Materials:

-

Cell line expressing PDE9A

-

Cell culture medium and supplements

-

This compound and negative control (BAY-7424)

-

Phosphodiesterase inhibitor (e.g., IBMX, to prevent degradation by other PDEs if necessary)

-

Cell lysis buffer

-

Commercial cGMP immunoassay kit (e.g., ELISA or HTRF)

-

-

Methodology:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Pre-treat cells with varying concentrations of this compound, the negative control, or vehicle for a specified time (e.g., 30 minutes). A concentration of 1 µM is recommended for initial studies.[4]

-

Stimulate cGMP production if necessary (e.g., using a nitric oxide donor like SNP or a natriuretic peptide).

-

Terminate the reaction and lyse the cells according to the immunoassay kit manufacturer's instructions.

-

Measure the cGMP concentration in the cell lysates using the chosen immunoassay kit.

-

Normalize the cGMP concentration to the total protein content in each sample.

-

Plot the fold-change in cGMP levels relative to the vehicle-treated control to determine the dose-response effect of this compound.

-

Protocol: Cell Viability / Cytotoxicity Assay (MTT Assay Example)

This protocol is essential for identifying the concentration range at which this compound can be used in cell-based assays without causing cytotoxicity.

-

Materials:

-

Selected cell line

-

Cell culture medium

-

This compound

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

-

Methodology:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for the intended duration of your functional assay (e.g., 24, 48, or 72 hours). Include vehicle-only and untreated controls.

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the concentration at which the compound induces toxicity.

-

Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro characterization of a small molecule inhibitor like this compound.

References

Application Notes and Protocols for Cell-Based Assay Design Using NF-κB Pathway Inhibitors

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for designing cell-based assays to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. A common tool for this purpose is the small molecule inhibitor BAY 11-7082, which effectively blocks the phosphorylation of IκBα, a critical step in the activation of NF-κB.

Important Note on Compound Selection: Initial query referenced "(+)-BAY-7081". However, based on extensive biochemical data, it is crucial to clarify that This compound is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) and is not known to directly inhibit the IKKβ/NF-κB pathway.[1][2][3][4] The compound relevant for IKKβ inhibition and modulation of the NF-κB pathway is BAY 11-7082 .[5][6][7][8][9] This guide will therefore focus on the correct and effective use of BAY 11-7082 in NF-κB cell-based assays.

Mechanism of Action: BAY 11-7082 as an NF-κB Pathway Inhibitor